[2-(4-Iodophenoxy)phenyl]methanol
Description
[2-(4-Iodophenoxy)phenyl]methanol (IUPAC name: {2-[4-(iodo)phenoxy]phenyl}methanol) is a substituted benzyl alcohol featuring a phenoxy group with an iodine atom at the para position and a hydroxymethyl group on the adjacent phenyl ring. The molecular formula is C₁₃H₁₁IO₂, with a molecular weight of 326.13 g/mol (inferred from related compounds in ).
Properties
IUPAC Name |
[2-(4-iodophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAVJVDQDFIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302830 | |
| Record name | 2-(4-Iodophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-99-0 | |
| Record name | 2-(4-Iodophenoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477886-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Iodophenoxy)phenyl]methanol typically involves the reaction of 4-iodophenol with benzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-iodophenol is replaced by the benzyl alcohol group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Iodophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-(4-Iodophenoxy)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: [2-(4-Iodophenoxy)phenyl]methanal or [2-(4-Iodophenoxy)phenyl]methanoic acid.
Reduction: [2-(4-Iodophenoxy)phenyl]methane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(4-Iodophenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Iodophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the phenylmethanol moiety can undergo various chemical transformations, allowing the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
2-(4-Iodophenoxy)ethanol
- Molecular Formula : C₈H₉IO₂
- Molecular Weight : 264.06 g/mol
- Key Features: Ethanol backbone instead of methanol. ChemSpider ID: 2752810; synthesized for applications in organic intermediates ().
- Contrast: The shorter ethyl chain in [2-(4-Iodophenoxy)phenyl]methanol may reduce steric hindrance, favoring reactivity in substitution reactions.
2-(4-Iodophenoxy)acetamide
- Molecular Formula: C₈H₈INO₂
- Molecular Weight : 277.06 g/mol
- Crystal structure analysis reveals shortened C–N bonds (1.322 Å) due to resonance, stabilizing the amide group.
- Contrast: this compound lacks the amide’s hydrogen-bonding versatility but may exhibit stronger π-π stacking due to the planar phenyl rings.
2-(4-Phenylphenoxy)ethanol
- Molecular Formula : C₁₄H₁₄O₂
- Molecular Weight : 214.26 g/mol
- Key Features: Biphenyl substituent increases hydrophobicity and π-conjugation, suitable for organic electronics . Ethanol chain offers moderate solubility in alcohols.
[4-(2-Iodoethynyl)phenyl]methanol
- Molecular Formula : C₉H₇IO
- Molecular Weight : 234.06 g/mol
- Key Features: Ethynyl group enables click chemistry or polymerization. Iodoethynyl moiety increases electronic polarization, useful in nonlinear optics .
- Contrast: The phenoxy group in this compound may improve thermal stability compared to the ethynyl group’s reactivity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The iodine atom in this compound makes it a candidate for Ullmann or Suzuki-Miyaura cross-coupling reactions, similar to 2-(4-Iodophenoxy)ethanol .
- Thermal Stability: Phenoxy-substituted compounds generally exhibit higher thermal stability (e.g., biphenyl derivatives in ), suggesting comparable robustness for the target compound.
Biological Activity
[2-(4-Iodophenoxy)phenyl]methanol, with the molecular formula C₁₃H₁₁IO₂ and a molecular weight of 326.13 g/mol, is an organic compound notable for its biological activity, particularly in pharmacological contexts. The compound features a phenolic structure where a methanol group is attached to a phenyl ring, which is further substituted with a 4-iodophenoxy group. The presence of iodine enhances its biological properties due to the halogen's electronegativity and steric effects, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline. This method yields the target compound with an approximate yield of 60%, utilizing nucleophilic aromatic substitution and etherification techniques .
Biological Activity Overview
The biological activity of this compound includes various pharmacological properties:
- Antioxidant Activity : Compounds containing iodine are often associated with enhanced antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, potentially inhibiting bacterial growth and biofilm formation.
- Anti-inflammatory Effects : The compound's phenolic structure may contribute to anti-inflammatory activities, making it relevant for therapeutic applications in inflammatory diseases.
Research into the mechanisms of action for this compound is ongoing. Initial findings indicate potential interactions with key biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : Studies are exploring its binding affinities with various receptors that play roles in disease modulation.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Antimicrobial Study : A study evaluated the antimicrobial activity of several iodinated compounds, including this compound, against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .
- Pharmacokinetics and Toxicology : Further examination into the pharmacokinetics revealed that the compound is well absorbed and metabolized in vivo, with low toxicity profiles observed in preliminary animal studies .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Iodophenoxy)benzaldehyde | C₁₃H₉IO₂ | Contains an aldehyde group instead of alcohol |
| 5-Fluoro-2-(4-iodophenoxy)phenylmethanol | C₁₃H₁₁FIO₂ | Contains fluorine, altering biological activity |
| 2-(4-Iodophenyl)ethanol | C₈H₉IO | Shorter carbon chain; different physical properties |
Each compound's unique functional groups significantly impact their chemical behavior and suitability for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
